

Tarlox-TKI: A Deep Dive into the Hypoxia-Activated Pan-ErbB Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tarlox-TKI

Cat. No.: B3020100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarlox-TKI, the active metabolite of the prodrug tarloxotinib, is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical and clinical activity against a range of cancers driven by the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with **Tarlox-TKI**.

Tarloxotinib was developed to overcome the dose-limiting toxicities associated with systemic inhibition of wild-type epidermal growth factor receptor (EGFR) by conventional TKIs. Its innovative hypoxia-activated prodrug strategy allows for the targeted release of the potent TKI, **Tarlox-TKI**, within the hypoxic microenvironment characteristic of many solid tumors. This tumor-selective activation leads to a higher concentration of the active drug at the tumor site, thereby enhancing its therapeutic index.

Chemical Structure and Properties

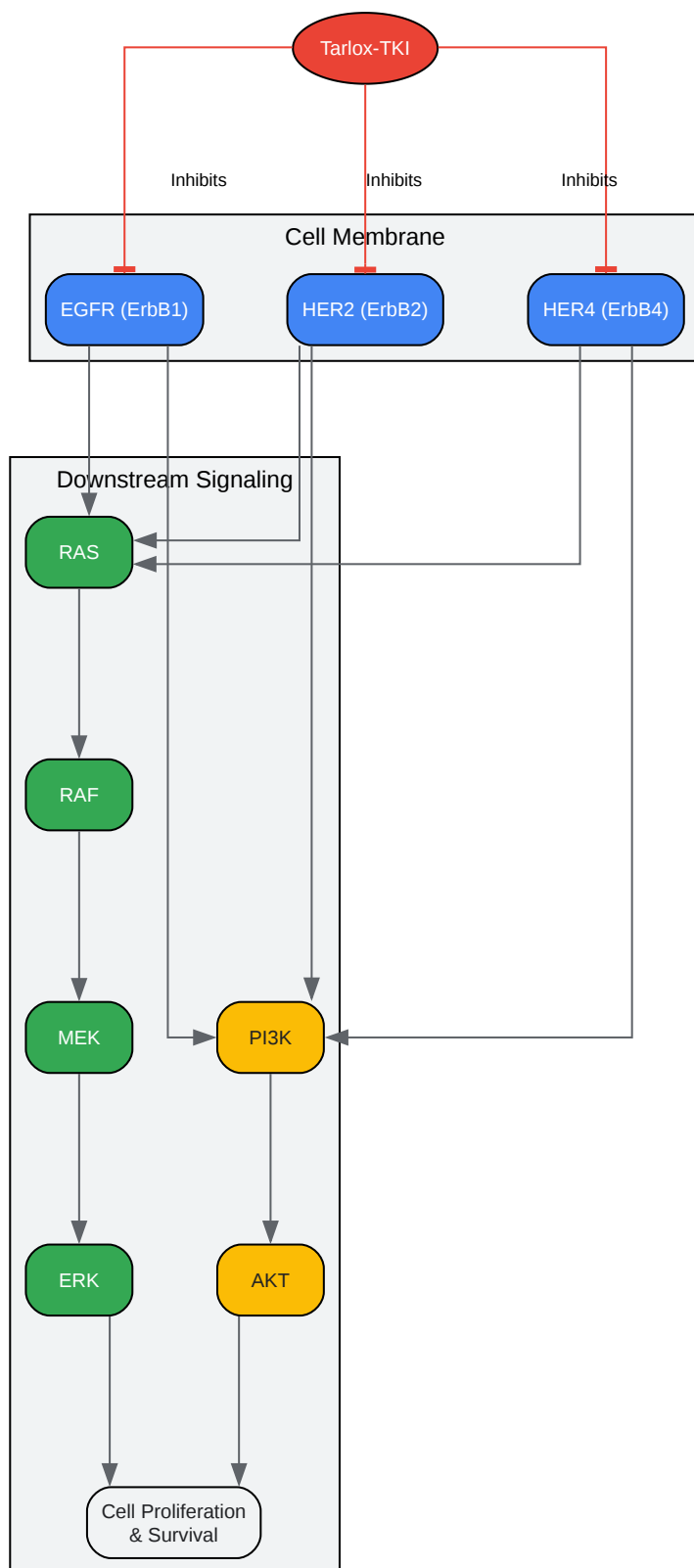
Tarlox-TKI is a small molecule inhibitor with the chemical name (2E)-N-{4-[(3-bromo-4-chlorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}-4-(dimethylamino)but-2-enamide. Its structure is characterized by a pyrido[3,4-d]pyrimidine core, which is crucial for its interaction with the ATP-binding pocket of the ErbB kinases.

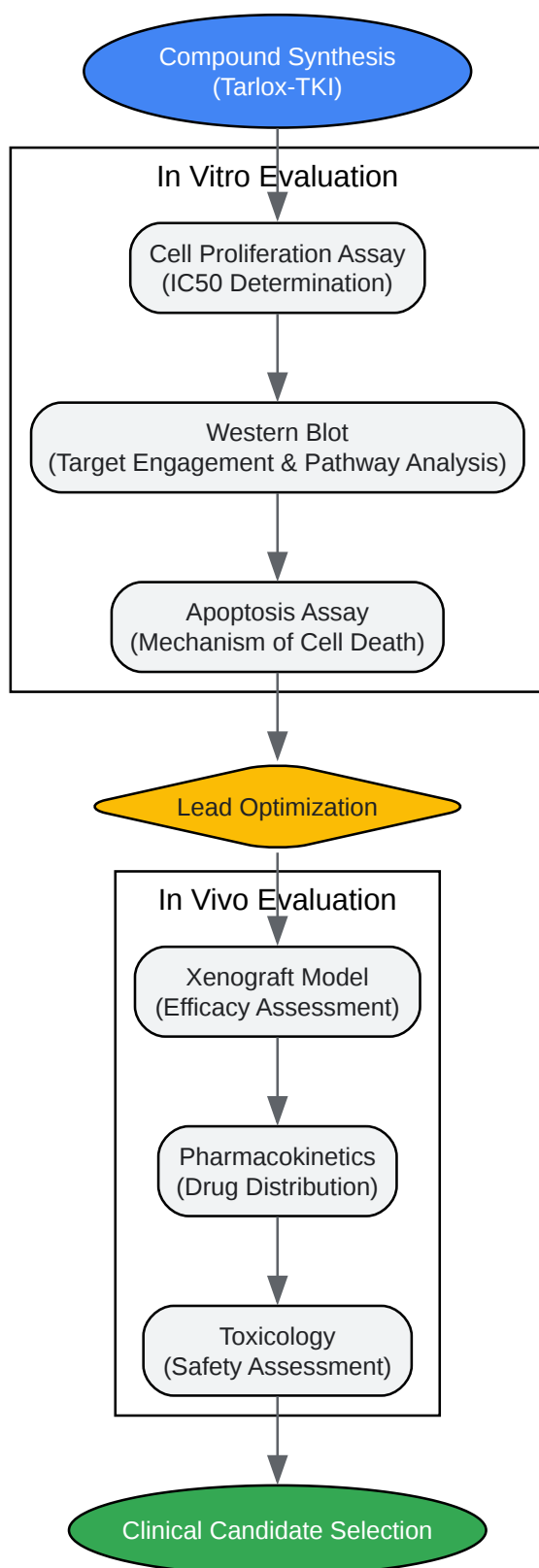
Property	Value	Reference
Chemical Formula	C ₁₉ H ₁₈ BrClN ₆ O	[1][2]
Molecular Weight	461.74 g/mol	[1]
CAS Number	2135696-72-7	[1]
Appearance	Solid Powder	[1]
Solubility	DMSO: 100 mg/mL (216.57 mM)	[1]
Purity	≥98%	[1]
InChIKey	QBACGOWRJDBXSG-ONEGZZNKSA-N	[1]
SMILES	<chem>CN(C)C/C=C/C(=O)NC1=CC2=C(C(=C1)C(=O)N2)C(=O)N3C=CC(Br)=C(Cl)C=C3</chem> <chem>N=CN=C2C=N1</chem>	[1]

Mechanism of Action

Tarloxotinib is a hypoxia-activated prodrug that releases its active metabolite, **Tarlox-TKI**, under low oxygen conditions. This process is initiated by the reduction of a 4-nitroimidazole trigger appended to the prodrug, which is more stable in normoxic tissues. In the hypoxic environment of tumors, the trigger fragments, releasing the potent, irreversible pan-ErbB TKI.

Tarlox-TKI covalently binds to the cysteine residue in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of their kinase activity. This blockade prevents the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, primarily the PI3K/AKT and MAPK/ERK pathways.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tarlox-TKI: A Deep Dive into the Hypoxia-Activated Pan-ErbB Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3020100#tarlox-tki-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

